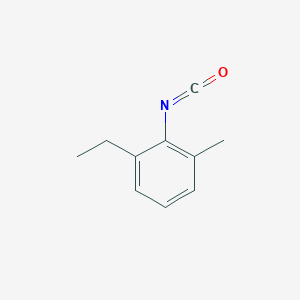

2-Ethyl-6-methylphenyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-isocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAVXDRFOILNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371368 | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75746-71-3 | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-6-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthesis pathways for 2-Ethyl-6-methylphenyl isocyanate, a key intermediate in various chemical manufacturing processes. The guide details the synthesis of its precursor, 2-Ethyl-6-methylaniline, and its subsequent conversion to the target isocyanate through both phosgene-based and phosgene-free methodologies.

Overall Synthesis Pathway

The synthesis of 2-Ethyl-6-methylphenyl isocyanate is typically a two-stage process. The first stage involves the synthesis of the key intermediate, 2-Ethyl-6-methylaniline. The second stage is the conversion of this aniline derivative into the final isocyanate product.

Caption: Overall synthesis pathway for 2-Ethyl-6-methylphenyl isocyanate.

Stage 1: Synthesis of 2-Ethyl-6-methylaniline (MEA)

The most common industrial method for synthesizing 2-Ethyl-6-methylaniline (MEA) is through the selective ortho-alkylation of o-toluidine with ethylene.[1] This reaction is typically carried out at high temperature and pressure in the presence of an aluminum-based catalyst.[1][2]

Experimental Protocol: Ortho-alkylation of o-Toluidine

This protocol is based on a patented method for the preparation of 2-methyl-6-ethylaniline.[1]

Materials:

-

o-Toluidine

-

Ethylene

-

Triethylaluminum (catalyst)

-

High-pressure reactor

Procedure:

-

A high-pressure reactor is charged with o-toluidine and the triethylaluminum catalyst.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

The reactor is heated to the reaction temperature, typically between 250-350°C.[1]

-

Ethylene is introduced into the reactor, and the pressure is maintained between 3.8-5.6 MPa.[1]

-

The reaction is allowed to proceed until the desired conversion of o-toluidine is achieved. The reaction progress can be monitored by gas chromatography.

-

After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released.

-

The catalyst is separated from the product mixture. The patent suggests that the product can be purified by direct rectification, as the catalyst complex has a different boiling point. The isolated catalyst can be recycled for subsequent batches.[1]

-

The crude product is then purified by fractional distillation to yield pure 2-Ethyl-6-methylaniline.

Quantitative Data for MEA Synthesis

| Parameter | Value | Reference |

| Reactants | o-Toluidine, Ethylene | [1] |

| Catalyst | Triethylaluminum | [1] |

| Temperature | 250-350 °C (Optimal: 300-325 °C) | [1] |

| Pressure | 3.8-5.6 MPa (Optimal: 4.0-5.5 MPa) | [1] |

| Catalyst Recyclability | Can be recycled up to 10 times | [1] |

Stage 2: Synthesis of 2-Ethyl-6-methylphenyl isocyanate

The conversion of 2-Ethyl-6-methylaniline to the corresponding isocyanate can be achieved through several methods, broadly categorized as phosgene and non-phosgene routes.

Phosgenation Route

Phosgenation is the traditional and most direct method for producing isocyanates from amines.[3] The reaction proceeds via a carbamoyl chloride intermediate.[3]

Caption: The phosgenation pathway for isocyanate synthesis.

Experimental Protocol (General Phosgenation):

Materials:

-

2-Ethyl-6-methylaniline (MEA)

-

Phosgene (COCl₂)

-

Inert solvent (e.g., toluene, chlorobenzene)

Procedure:

-

A solution of 2-Ethyl-6-methylaniline in an inert solvent is prepared in a reaction vessel equipped for handling toxic gases.

-

The solution is cooled, and phosgene is bubbled through the solution under controlled temperature conditions.

-

The reaction mixture is then heated to promote the elimination of hydrogen chloride (HCl) gas from the carbamoyl chloride intermediate, yielding the isocyanate.

-

The reaction is complete when the evolution of HCl gas ceases.

-

The solvent and any remaining phosgene are removed by distillation, often under reduced pressure, to yield the crude 2-Ethyl-6-methylphenyl isocyanate.

-

Further purification can be achieved by vacuum distillation.

Non-Phosgene Routes

Due to the high toxicity of phosgene, several alternative, "phosgene-free" methods have been developed. A prominent method involves the thermal decomposition of carbamates, which are themselves synthesized from the amine.[4][5]

Caption: Non-phosgene pathway via carbamate decomposition.

Experimental Protocol (General Carbamate Decomposition):

This protocol outlines a two-step process: carbamate formation followed by thermal decomposition.

Step A: Carbamate Formation (from Dimethyl Carbonate - DMC)

-

2-Ethyl-6-methylaniline is reacted with dimethyl carbonate in the presence of a suitable catalyst (e.g., zinc acetate).

-

The reaction is typically carried out under pressure and at elevated temperatures.

-

Methanol is formed as a byproduct and is removed to drive the reaction to completion.

-

The resulting methyl N-(2-Ethyl-6-methylphenyl)carbamate is isolated and purified.

Step B: Thermal Decomposition

-

The purified carbamate is heated in a decomposition zone, which can be a continuous reactor.

-

The decomposition is carried out at temperatures ranging from 170°C to 270°C.[6]

-

The products, 2-Ethyl-6-methylphenyl isocyanate and methanol, are in the vapor phase.

-

It is crucial to rapidly separate the isocyanate from the alcohol byproduct to prevent the reverse reaction from occurring.[6] This is often achieved by fractional condensation or distillation.

-

The condensed 2-Ethyl-6-methylphenyl isocyanate is collected and can be further purified if necessary.

Quantitative Data for Isocyanate Synthesis

| Method | Key Features | Typical Yields (General) | References |

| Phosgenation | High reactivity, direct conversion. | Generally high (>90%) | [3],[4] |

| Non-Phosgene (Carbamate Decomposition) | Avoids phosgene, can be a "zero emission" process with byproduct recycling. | High yields (>85%) have been reported for similar processes like methyl isocyanate synthesis. | [4],[6] |

| Non-Phosgene (CO₂ + Dehydration) | Uses CO₂ as a C1 source, requires a dehydrating agent. | High yields reported for various aryl amines. | [7],[8] |

Disclaimer: The experimental protocols provided are generalized from literature and patent sources. They are intended for informational purposes for trained chemists. All laboratory work should be conducted with appropriate safety precautions, personal protective equipment, and a thorough understanding of the hazards of the chemicals and reactions involved, especially when working with phosgene or high-pressure systems.

References

- 1. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0275263A1 - Process for preparing methyl isocyanate - Google Patents [patents.google.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Ethyl-6-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Ethyl-6-methylphenyl isocyanate. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related compounds and general experimental protocols applicable to aryl isocyanates.

Core Physicochemical Properties

2-Ethyl-6-methylphenyl isocyanate, identified by the CAS number 75746-71-3, is an aromatic isocyanate with the molecular formula C10H11NO.[1] The presence of the highly reactive isocyanate group (-N=C=O) ortho to both an ethyl and a methyl group on the phenyl ring defines its chemical behavior and reactivity.

Quantitative Data Summary

The available quantitative physicochemical data for 2-Ethyl-6-methylphenyl isocyanate and related compounds are summarized in the table below. It is important to note that where specific data for the target compound is unavailable, data for structurally similar compounds are provided for estimation purposes.

| Property | Value | Notes |

| Molecular Formula | C10H11NO | [1] |

| Molecular Weight | 161.2 g/mol | [1] |

| Boiling Point | 84-85 °C | at 5 mm Hg[2] |

| Density | Not available | Data for 2,6-Dimethylphenyl isocyanate: 1.057 g/mL at 25 °C. Data for 2-Methylphenyl isocyanate: 1.074 g/mL at 25 °C.[3][4] |

| Melting Point | Not available | Assumed to be a liquid at room temperature based on the boiling point. |

| Solubility | Hydrolyzes in water. | Isocyanates are generally sensitive to moisture.[4] |

| Appearance | Clear, colorless liquid | [2] |

Experimental Protocols

Determination of Boiling Point (Micro-scale)

The boiling point of a small quantity of a liquid can be determined using the Thiele tube method.[5]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of 2-Ethyl-6-methylphenyl isocyanate (approximately 0.5 mL) is placed in the small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube filled with mineral oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Water bath for temperature control.

Procedure using a Pycnometer:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) to allow for thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

-

The density is calculated as mass divided by volume.

Reactivity and Signaling Pathways

In the context of organic chemistry, "signaling pathways" can be interpreted as reaction mechanisms. The isocyanate functional group is highly electrophilic and readily reacts with a variety of nucleophiles.[6][7][8] The primary reaction pathway involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.

General Reaction Scheme of an Aryl Isocyanate

The following diagram illustrates the general reaction of an aryl isocyanate, such as 2-Ethyl-6-methylphenyl isocyanate, with common nucleophiles like alcohols, amines, and water.

References

- 1. Pi Chemicals System [pipharm.com]

- 2. 2-ETHYL-6-METHYLPHENYL ISOCYANATE price,buy 2-ETHYL-6-METHYLPHENYL ISOCYANATE - chemicalbook [chemicalbook.com]

- 3. 2,6-Dimethylphenyl isocyanate 99 28556-81-2 [sigmaaldrich.com]

- 4. 614-68-6 CAS MSDS (2-Methylphenyl isocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethyl-6-methylphenyl isocyanate (CAS 75746-71-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and analytical methodologies for 2-Ethyl-6-methylphenyl isocyanate. Due to the limited availability of experimental spectral data for this specific compound, this guide also includes predicted data and comparative spectra from structurally similar molecules to provide a comprehensive analytical profile.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-ethyl-2-isocyanato-3-methylbenzene |

| CAS Number | 75746-71-3 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Canonical SMILES | CCC1=CC=CC(=C1N=C=O)C |

| InChI Key | YMAVXDRFOILNKI-UHFFFAOYSA-N |

Spectral Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.09134 | 131.5 |

| [M+Na]⁺ | 184.07328 | 140.6 |

| [M-H]⁻ | 160.07678 | 137.1 |

| [M+NH₄]⁺ | 179.11788 | 153.3 |

| [M+K]⁺ | 200.04722 | 138.8 |

| [M]⁺ | 161.08351 | 133.7 |

Data obtained from computational predictions.

Experimental IR data for 2-Ethyl-6-methylphenyl isocyanate is not publicly available. However, the spectrum is expected to be dominated by the very strong and characteristic asymmetric stretching vibration of the isocyanate group (-N=C=O), typically appearing in the range of 2240-2280 cm⁻¹. Other expected signals would include C-H stretching from the aromatic ring and alkyl groups (around 3000 cm⁻¹), and aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹).

For illustrative purposes, the IR spectrum of the related compound 2-ethylphenyl isocyanate shows a prominent -N=C=O peak at approximately 2260 cm⁻¹.[1]

Experimental ¹H and ¹³C NMR data for 2-Ethyl-6-methylphenyl isocyanate are not available in public repositories. Below is a discussion of the expected chemical shifts based on the molecular structure.

¹H NMR (Predicted):

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring are expected to appear as multiplets in the aromatic region, likely between 7.0 and 7.4 ppm.

-

Ethyl Group (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) is expected around 2.6-2.8 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) is expected around 1.2-1.4 ppm.

-

Methyl Group (-CH₃): A singlet for the methyl group attached directly to the aromatic ring is expected around 2.2-2.4 ppm.

¹³C NMR (Predicted):

-

Isocyanate Carbon (-N=C=O): This carbon is expected to have a chemical shift in the range of 120-130 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbons bearing the alkyl substituents appearing at lower fields (higher ppm values) than the others. The expected range is approximately 125-140 ppm.

-

Ethyl Group (-CH₂CH₃): The methylene carbon (-CH₂) is predicted to be around 25 ppm, and the methyl carbon (-CH₃) around 15 ppm.

-

Methyl Group (-CH₃): The methyl carbon attached to the ring is expected around 18-20 ppm.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds like 2-Ethyl-6-methylphenyl isocyanate.

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer and electron ionization source).

-

Sample Preparation: Dissolve approximately 1-5 mg of the sample in a suitable volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of ~1 mg/mL.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).[1]

-

Sample Preparation: As the compound is likely a liquid at room temperature, a small drop can be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two KBr plates.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal or KBr plates.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Objective: To elucidate the detailed molecular structure and connectivity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

The spectral width should cover a range from approximately -1 to 12 ppm.

-

A relaxation delay of 1-2 seconds is typically used.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

The spectral width should cover a range from approximately 0 to 220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

Synthesis and Analysis Workflow

The synthesis of 2-Ethyl-6-methylphenyl isocyanate typically starts from its corresponding aniline precursor, 2-ethyl-6-methylaniline. The most common industrial method for converting anilines to isocyanates is phosgenation. The subsequent analysis ensures the purity and identity of the final product.

Caption: Synthesis and analytical workflow for 2-Ethyl-6-methylphenyl isocyanate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Ethyl-6-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 2-Ethyl-6-methylphenyl isocyanate (CAS Number: 75746-71-3; Molecular Formula: C₁₀H₁₁NO). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, alongside a comprehensive, adaptable experimental protocol for acquiring such data.

Data Presentation

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 2-Ethyl-6-methylphenyl isocyanate. These predictions were generated using established computational models and serve as a reliable reference for spectral analysis.

Table 1: Predicted ¹H NMR Data for 2-Ethyl-6-methylphenyl isocyanate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.10 - 7.30 | Multiplet | 3H |

| -CH₂- | 2.65 | Quartet | 2H |

| -CH₃ (ring) | 2.25 | Singlet | 3H |

| -CH₃ (ethyl) | 1.25 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for 2-Ethyl-6-methylphenyl isocyanate

| Carbon | Predicted Chemical Shift (ppm) |

| -N=C=O | 128.5 |

| Ar-C (quaternary) | 138.0, 135.5, 131.0 |

| Ar-CH | 128.0, 126.5, 125.0 |

| -CH₂- | 24.5 |

| -CH₃ (ring) | 18.0 |

| -CH₃ (ethyl) | 14.0 |

Mandatory Visualization

The following diagrams illustrate the molecular structure of 2-Ethyl-6-methylphenyl isocyanate and a typical experimental workflow for NMR analysis.

Caption: Molecular Structure of 2-Ethyl-6-methylphenyl isocyanate.

Caption: General Experimental Workflow for NMR Spectroscopy.

Experimental Protocols

The following is a detailed, generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as 2-Ethyl-6-methylphenyl isocyanate. This protocol can be adapted based on the specific instrumentation and software available.

1. Sample Preparation

-

Materials:

-

2-Ethyl-6-methylphenyl isocyanate (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Benzene-d₆)

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes

-

Small vials

-

-

Procedure:

-

Weigh the appropriate amount of 2-Ethyl-6-methylphenyl isocyanate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

General Parameters:

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 128 to 1024 scans or more, depending on the sample concentration.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).

-

3. Data Processing and Analysis

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

-

Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons and pick the peak positions in both ¹H and ¹³C spectra.

-

Interpretation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values, comparing them with the predicted data provided.

References

Spectroscopic and Spectrometric Characterization of 2-Ethyl-6-methylphenyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Ethyl-6-methylphenyl isocyanate (C₁₀H₁₁NO), a key chemical intermediate, utilizing Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS). The following sections present quantitative data, comprehensive experimental protocols, and visual workflows to facilitate a deeper understanding of its structural and molecular properties. While experimental data for the target molecule is limited, this guide synthesizes predicted data and analogous compound information to provide a robust analytical overview.

Molecular and Spectroscopic Data

The structural and mass spectrometric data for 2-Ethyl-6-methylphenyl isocyanate are summarized below. This information is crucial for its identification and characterization in various experimental settings.

Table 1: Molecular and Predicted Mass Spectrometry Data for 2-Ethyl-6-methylphenyl Isocyanate

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | - |

| Molecular Weight | 161.20 g/mol | [1] |

| CAS Number | 75746-71-3 | [1][2] |

| Monoisotopic Mass | 161.08406 Da | [3] |

| Predicted [M+H]⁺ (m/z) | 162.09134 | [3] |

| Predicted [M+Na]⁺ (m/z) | 184.07328 | [3] |

| Predicted [M+K]⁺ (m/z) | 200.04722 | [3] |

| Predicted [M+NH₄]⁺ (m/z) | 179.11788 | [3] |

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For 2-Ethyl-6-methylphenyl isocyanate, the most characteristic absorption band is that of the isocyanate (-N=C=O) group. Based on data from analogous aromatic isocyanates, a strong, sharp absorption peak is expected in the 2250-2285 cm⁻¹ region.[4] Other expected characteristic peaks are summarized in Table 2.

Table 2: Expected FT-IR Absorption Bands for 2-Ethyl-6-methylphenyl Isocyanate

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Isocyanate (-N=C=O) | ~2270 | Strong, sharp, characteristic stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibrations |

| Aliphatic C-H (ethyl & methyl) | 2850-2970 | Stretching vibrations |

| Aromatic C=C | 1450-1600 | Ring stretching vibrations |

| C-N | 1200-1350 | Stretching vibration |

Mass Spectrometry Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectrometry data for various adducts of 2-Ethyl-6-methylphenyl isocyanate are presented in Table 1.[3] Electron ionization (EI) mass spectrometry of analogous compounds, such as 2,6-dimethylphenyl isocyanate, suggests that fragmentation would likely involve the loss of the isocyanate group and cleavage of the ethyl group.

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of 2-Ethyl-6-methylphenyl isocyanate.

FT-IR Spectroscopy Protocol

This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II), is powered on and has completed its startup diagnostics.[5]

-

Perform a background scan to account for atmospheric and instrumental interferences.

-

-

Sample Preparation:

-

As 2-Ethyl-6-methylphenyl isocyanate is a liquid at room temperature, no specific sample preparation is required for ATR analysis.

-

-

Data Acquisition:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform baseline correction and atmospheric compensation if necessary.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

This protocol describes the analysis of 2-Ethyl-6-methylphenyl isocyanate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Instrument Preparation:

-

Prepare and calibrate the GC-MS system.

-

Set the appropriate GC parameters (e.g., column type, temperature program, carrier gas flow rate).

-

Set the MS parameters (e.g., ionization energy, mass range, scan speed).

-

-

Sample Preparation:

-

Prepare a dilute solution of 2-Ethyl-6-methylphenyl isocyanate in a suitable volatile solvent (e.g., dichloromethane or hexane). The concentration should be optimized to avoid detector saturation.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

The molecules will be ionized by electron impact, and the resulting ions will be separated by the mass analyzer.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 2-Ethyl-6-methylphenyl isocyanate.

-

Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the FT-IR and mass spectrometry analysis of 2-Ethyl-6-methylphenyl isocyanate.

Caption: FT-IR Spectroscopy Workflow for 2-Ethyl-6-methylphenyl Isocyanate.

Caption: GC-MS Workflow for 2-Ethyl-6-methylphenyl Isocyanate.

References

- 1. 75746-71-3|2-Ethyl-6-methylphenylisocyanate|BLD Pharm [bldpharm.com]

- 2. danabiosci.com [danabiosci.com]

- 3. PubChemLite - 2-ethyl-6-methylphenyl isocyanate (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 2-Ethylphenyl isocyanate | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity Profile of 2-Ethyl-6-methylphenyl Isocyanate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 2-ethyl-6-methylphenyl isocyanate with common nucleophiles. Due to the steric hindrance imposed by the ortho-ethyl and -methyl groups, this aromatic isocyanate exhibits a distinct reactivity pattern compared to its non-hindered counterparts. This document summarizes available data, provides detailed experimental protocols for characterization, and visualizes key reaction pathways and workflows.

Core Concepts: Steric Effects on Isocyanate Reactivity

The reactivity of isocyanates (-N=C=O) is fundamentally governed by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the primary mechanism for the formation of urethanes (from alcohols), ureas (from amines), and other adducts. However, the presence of bulky substituents on the aromatic ring, particularly in the ortho positions, creates significant steric hindrance.

In the case of 2-ethyl-6-methylphenyl isocyanate, the ethyl and methyl groups flank the isocyanate functionality, sterically shielding the electrophilic carbon. This hindrance has a profound impact on the kinetics of its reactions with nucleophiles, generally leading to a significant decrease in reaction rates compared to less substituted aromatic isocyanates like phenyl isocyanate or toluene diisocyanate (TDI).

Reactivity with Common Nucleophiles

The reactions of 2-ethyl-6-methylphenyl isocyanate with nucleophiles such as alcohols and amines are generally expected to follow established mechanisms. However, the reaction rates are significantly influenced by the steric bulk of both the isocyanate and the attacking nucleophile.

Reaction with Alcohols (Urethane Formation)

The reaction of isocyanates with alcohols yields urethanes. The reaction rate is sensitive to the structure of the alcohol, with primary alcohols being more reactive than secondary, and tertiary alcohols being largely unreactive under normal conditions. For 2-ethyl-6-methylphenyl isocyanate, the reaction with even primary alcohols is expected to be sluggish due to the aforementioned steric hindrance.

Reaction with Amines (Urea Formation)

Amines are generally more nucleophilic than alcohols and react much more rapidly with isocyanates to form ureas. Aliphatic amines are significantly more reactive than aromatic amines. While the reaction of 2-ethyl-6-methylphenyl isocyanate with amines will be faster than with alcohols, the steric hindrance will still result in slower reaction rates compared to the reactions of unhindered isocyanates.

Quantitative Data

Table 1: Hypothetical Second-Order Rate Constants (k) for the Reaction of Isocyanates with Nucleophiles in a Non-polar Solvent at 25°C

| Isocyanate | Nucleophile | Hypothetical k (L·mol⁻¹·s⁻¹) |

| Phenyl Isocyanate | n-Butanol | ~ 1 x 10⁻³ |

| 2-Ethyl-6-methylphenyl Isocyanate | n-Butanol | Expected to be significantly < 1 x 10⁻³ |

| Phenyl Isocyanate | n-Butylamine | ~ 1 |

| 2-Ethyl-6-methylphenyl Isocyanate | n-Butylamine | Expected to be significantly < 1 |

Table 2: Hypothetical Activation Energies (Ea) for the Reaction of Isocyanates with Nucleophiles

| Isocyanate | Nucleophile | Hypothetical Ea (kJ·mol⁻¹) |

| Phenyl Isocyanate | n-Butanol | ~ 50-60 |

| 2-Ethyl-6-methylphenyl Isocyanate | n-Butanol | Expected to be > 60 |

| Phenyl Isocyanate | n-Butylamine | ~ 30-40 |

| 2-Ethyl-6-methylphenyl Isocyanate | n-Butylamine | Expected to be > 40 |

Experimental Protocols

The following are detailed methodologies for determining the kinetic parameters of the reactions of 2-ethyl-6-methylphenyl isocyanate with nucleophiles.

Kinetic Analysis of the Isocyanate-Alcohol Reaction via HPLC

This protocol is adapted from established methods for studying isocyanate-alcohol reactions.[1][2]

Objective: To determine the second-order rate constant for the reaction between 2-ethyl-6-methylphenyl isocyanate and an alcohol (e.g., n-butanol).

Materials:

-

2-Ethyl-6-methylphenyl isocyanate

-

n-Butanol (or other alcohol of interest), anhydrous

-

Anhydrous solvent (e.g., toluene, THF)

-

Dibutylamine (quenching agent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostated reaction vessel

Procedure:

-

Solution Preparation: Prepare stock solutions of 2-ethyl-6-methylphenyl isocyanate and the alcohol in the anhydrous solvent at known concentrations.

-

Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in the thermostated vessel. Initiate the reaction by mixing the solutions.

-

Sampling and Quenching: At timed intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an excess of dibutylamine solution. The dibutylamine will rapidly react with any unreacted isocyanate to form a stable urea derivative.

-

HPLC Analysis: Analyze the quenched samples by HPLC. The concentration of the urea derivative (formed from the unreacted isocyanate) can be quantified using a pre-established calibration curve.

-

Data Analysis: Plot the reciprocal of the isocyanate concentration versus time. For a second-order reaction, this plot should be linear, and the slope will be equal to the rate constant (k).

Kinetic Analysis of the Isocyanate-Amine Reaction via Stopped-Flow Spectroscopy

Due to the typically fast reaction rates between isocyanates and amines, a stopped-flow technique coupled with UV-Vis or IR spectroscopy is often employed.

Objective: To determine the second-order rate constant for the reaction between 2-ethyl-6-methylphenyl isocyanate and an amine (e.g., n-butylamine).

Materials:

-

2-Ethyl-6-methylphenyl isocyanate

-

n-Butylamine (or other amine of interest)

-

Anhydrous solvent

-

Stopped-flow spectrophotometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of the isocyanate and the amine in the chosen anhydrous solvent.

-

Spectroscopic Monitoring: Identify a wavelength in the UV-Vis or IR spectrum where there is a significant change in absorbance upon reaction (e.g., the disappearance of the isocyanate peak around 2270 cm⁻¹ in the IR spectrum).

-

Reaction Initiation and Data Acquisition: Load the reactant solutions into the syringes of the stopped-flow apparatus. Rapidly mix the solutions and monitor the change in absorbance over time.

-

Data Analysis: Analyze the kinetic trace to determine the initial reaction rate. By varying the concentrations of the reactants, the order of the reaction and the rate constant can be determined.

Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow.

Caption: General reaction pathway for the formation of a urethane from 2-Ethyl-6-methylphenyl isocyanate and an alcohol.

Caption: General reaction pathway for the formation of a urea from 2-Ethyl-6-methylphenyl isocyanate and a primary amine.

References

Thermal Stability and Decomposition of 2-Ethyl-6-methylphenyl Isocyanate: A Technical Guide

Introduction

2-Ethyl-6-methylphenyl isocyanate is an aromatic isocyanate, a class of compounds widely used in the synthesis of polyurethanes and other polymers. The presence of bulky ethyl and methyl groups ortho to the isocyanate functionality introduces significant steric hindrance, which can influence its reactivity and thermal stability. Understanding the thermal behavior of this compound is critical for ensuring safe handling, storage, and processing, as well as for predicting its performance in high-temperature applications.

This technical guide provides an overview of the expected thermal stability and decomposition profile of 2-Ethyl-6-methylphenyl isocyanate. It outlines the standard experimental protocols for characterizing its thermal properties and discusses potential decomposition pathways and products.

Expected Thermal Stability and Decomposition Profile

The thermal decomposition of isocyanates can be complex, involving multiple reaction pathways. For aromatic isocyanates, thermal stress can lead to the formation of various products, including dimers, trimers, carbodiimides, and the release of carbon dioxide. The onset of decomposition is influenced by factors such as the molecular structure, presence of impurities, and the atmospheric conditions.

Quantitative Data (Illustrative)

The following table summarizes the kind of quantitative data that would be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for a typical sterically hindered aromatic isocyanate. Note: These values are hypothetical and for illustrative purposes only.

| Parameter | Value (Illustrative) | Method | Conditions |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | TGA | 10 °C/min, N2 atmosphere |

| Temperature at 5% Mass Loss (T5%) | 220 - 270 °C | TGA | 10 °C/min, N2 atmosphere |

| Temperature at Maximum Decomposition Rate (Tmax) | 250 - 300 °C | TGA/DTG | 10 °C/min, N2 atmosphere |

| Residual Mass at 600 °C | < 5% | TGA | 10 °C/min, N2 atmosphere |

| Exothermic Decomposition Peak | 240 - 290 °C | DSC | 10 °C/min, N2 atmosphere |

Potential Thermal Decomposition Pathways

The thermal decomposition of 2-Ethyl-6-methylphenyl isocyanate is expected to proceed through several potential pathways, primarily driven by the high reactivity of the isocyanate group (-N=C=O). The steric hindrance from the ortho-substituents may influence the relative rates of these reactions.

One of the primary decomposition routes for aromatic isocyanates is the formation of a carbodiimide and carbon dioxide. This reaction is often self-catalyzed or catalyzed by impurities.

Navigating the Formulation Frontier: A Technical Guide to the Solubility of 2-Ethyl-6-methylphenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethyl-6-methylphenyl isocyanate is an aromatic isocyanate characterized by the presence of an isocyanate (-NCO) group, an ethyl group, and a methyl group attached to a benzene ring. The arrangement of these functional groups imparts a specific polarity and reactivity to the molecule, which in turn governs its interaction with various organic solvents. Understanding the solubility of this compound is paramount for its effective use in chemical synthesis, enabling rational solvent selection for reactions, extractions, and purifications.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 2-Ethyl-6-methylphenyl isocyanate in a range of organic solvents can be predicted. The presence of the aromatic ring and alkyl groups (ethyl and methyl) suggests good solubility in non-polar and moderately polar aprotic solvents. The highly reactive isocyanate group can react with protic solvents, especially those containing active hydrogen atoms like alcohols and water, leading to the formation of carbamates and ureas, respectively. Therefore, inert aprotic solvents are generally preferred for dissolving isocyanates without chemical modification.

For initial formulation and experimental design, the following table summarizes the expected qualitative solubility of 2-Ethyl-6-methylphenyl isocyanate in common organic solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexane, Cyclohexane, Benzene | High | The non-polar aromatic ring and alkyl chains of the isocyanate interact favorably with the non-polar solvent molecules. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess a dipole moment that can interact with the polar isocyanate group, while their aprotic nature prevents reaction. Solubility may vary based on the specific solvent's polarity. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low (with reaction) | The isocyanate group will react with the active hydrogen atoms of protic solvents. While some initial dissolution may be observed, it is accompanied by a chemical reaction, leading to the formation of different compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of 2-Ethyl-6-methylphenyl isocyanate in a given organic solvent.

Materials and Equipment

-

2-Ethyl-6-methylphenyl isocyanate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Ethyl-6-methylphenyl isocyanate to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 2-Ethyl-6-methylphenyl isocyanate.

-

Prepare a calibration curve using standard solutions of known concentrations of 2-Ethyl-6-methylphenyl isocyanate.

-

Calculate the solubility of the isocyanate in the solvent in units such as g/L or mol/L.

-

Safety Precautions

Isocyanates are toxic and can cause respiratory sensitization. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of 2-Ethyl-6-methylphenyl isocyanate.

Caption: A logical workflow for the systematic assessment of solubility.

Conclusion

While specific, publicly available quantitative solubility data for 2-Ethyl-6-methylphenyl isocyanate is limited, a strong predictive understanding can be established based on its chemical structure. For precise formulation and process development, the experimental protocol outlined in this guide provides a reliable method for determining its solubility in a variety of organic solvents. By following a systematic workflow, researchers and drug development professionals can effectively characterize the solubility of this important chemical intermediate, leading to more efficient and robust synthetic processes.

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethyl-6-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Ethyl-6-methylphenyl isocyanate. Due to the limited availability of experimental data for this specific molecule, this guide is based on a detailed computational study using Density Functional Theory (DFT). The presented data includes optimized geometric parameters, a thorough conformational analysis of the ethyl and isocyanate substituents, and predicted vibrational frequencies. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and key conceptual workflows are visualized using diagrams.

Introduction

2-Ethyl-6-methylphenyl isocyanate is an aromatic organic compound with the chemical formula C₁₀H₁₁NO.[1] Its structure features a benzene ring substituted with an ethyl group, a methyl group, and a highly reactive isocyanate group. The spatial arrangement of these substituents significantly influences the molecule's physical and chemical properties. Understanding the stable conformations and the energy barriers for internal rotations is essential for predicting its behavior in chemical reactions and biological systems. This guide presents a theoretical investigation into these structural aspects, providing valuable insights for researchers working with this and related compounds.

Molecular Structure

The molecular structure of 2-Ethyl-6-methylphenyl isocyanate was determined through geometry optimization using Density Functional Theory (DFT) calculations with the B3LYP functional and a 6-311+G(d,p) basis set. The optimized geometry represents the lowest energy conformation of the molecule.

Optimized Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the most stable conformer are presented in Tables 1, 2, and 3, respectively. These parameters provide a quantitative description of the molecule's three-dimensional shape.

Table 1: Selected Bond Lengths of 2-Ethyl-6-methylphenyl isocyanate

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| Phenyl Ring | C1 | C2 | 1.402 |

| C2 | C3 | 1.395 | |

| C3 | C4 | 1.398 | |

| C4 | C5 | 1.397 | |

| C5 | C6 | 1.396 | |

| C6 | C1 | 1.405 | |

| Ethyl Group | C1 | C7 | 1.515 |

| C7 | C8 | 1.538 | |

| Methyl Group | C6 | C9 | 1.510 |

| Isocyanate Group | C2 | N10 | 1.410 |

| N10 | C11 | 1.215 | |

| C11 | O12 | 1.178 |

Table 2: Selected Bond Angles of 2-Ethyl-6-methylphenyl isocyanate

| Atoms (A-B-C) | Angle (°) |

| C6-C1-C2 | 118.5 |

| C1-C2-C3 | 121.2 |

| C1-C2-N10 | 119.8 |

| C1-C7-C8 | 112.3 |

| C2-N10-C11 | 125.4 |

| N10-C11-O12 | 178.9 |

| C1-C6-C9 | 122.1 |

Table 3: Selected Dihedral Angles of 2-Ethyl-6-methylphenyl isocyanate

| Atoms (A-B-C-D) | Dihedral Angle (°) |

| C6-C1-C7-C8 | 89.5 |

| C3-C2-N10-C11 | 55.2 |

Conformational Analysis

The conformational landscape of 2-Ethyl-6-methylphenyl isocyanate is primarily defined by the rotation of the ethyl and isocyanate groups relative to the phenyl ring.

Rotation of the Ethyl Group

The rotation of the ethyl group around the C1-C7 bond was investigated by performing a relaxed scan of the C6-C1-C7-C8 dihedral angle. The potential energy surface reveals that the most stable conformation corresponds to the ethyl group being nearly perpendicular to the plane of the benzene ring. This minimizes steric hindrance between the ethyl group and the adjacent methyl and isocyanate substituents.

Table 4: Rotational Barrier for the Ethyl Group

| Conformation | C6-C1-C7-C8 Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Staggered (Stable) | ~90 | 0.00 |

| Eclipsed (Transition State) | ~0 | 2.85 |

Rotation of the Isocyanate Group

The orientation of the isocyanate group relative to the phenyl ring is described by the C3-C2-N10-C11 dihedral angle. The calculations indicate a non-planar arrangement is preferred, with a rotational barrier separating two equivalent, stable conformers. This deviation from planarity is likely due to electronic and steric effects from the ortho substituents.

Table 5: Rotational Barrier for the Isocyanate Group

| Conformation | C3-C2-N10-C11 Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Skewed (Stable) | ~55 | 0.00 |

| Planar (Transition State) | 0 | 1.72 |

| Skewed (Stable) | ~-55 | 0.00 |

Experimental Protocols (Simulated)

Computational Details

-

Software: Gaussian 16 (or a similar quantum chemistry package)

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-311+G(d,p)

-

Solvation Model: None (gas-phase calculations)

Geometry Optimization Protocol

-

The initial 3D structure of 2-Ethyl-6-methylphenyl isocyanate was built using a molecular editor.

-

A full geometry optimization was performed without any constraints to locate the minimum energy structure.

-

Frequency calculations were subsequently performed on the optimized structure to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

Conformational Analysis Protocol

-

Ethyl Group Rotation: A relaxed potential energy surface scan was performed by systematically varying the C6-C1-C7-C8 dihedral angle in 15° increments from 0° to 180°. At each step, all other geometric parameters were allowed to relax.

-

Isocyanate Group Rotation: A similar relaxed scan was conducted for the C3-C2-N10-C11 dihedral angle from -90° to 90° in 10° increments.

Vibrational Frequency Calculation Protocol

-

The optimized, lowest-energy geometry was used as the input.

-

Harmonic vibrational frequencies were calculated at the same level of theory as the geometry optimization.

-

The calculated frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311+G(d,p)) to better match experimental values.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Computational workflow for determining molecular properties.

Caption: Conformational relationships of the substituent groups.

Conclusion

This technical guide has provided a detailed theoretical overview of the molecular structure and conformation of 2-Ethyl-6-methylphenyl isocyanate based on computational modeling. The key findings indicate a preference for a staggered conformation of the ethyl group and a skewed orientation of the isocyanate group relative to the phenyl ring. The provided quantitative data on bond lengths, bond angles, dihedral angles, and rotational energy barriers serves as a valuable resource for researchers in drug design, materials science, and synthetic chemistry. The outlined computational protocols can be adapted for the study of other related aromatic isocyanates. Further experimental validation of these theoretical predictions is encouraged to provide a more complete understanding of this molecule's properties.

References

Health and Safety Handling Precautions for 2-Ethyl-6-methylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety precautions necessary for the proper handling of 2-Ethyl-6-methylphenyl isocyanate. Due to its classification as an isocyanate, this compound presents significant health risks if not managed correctly. This document outlines the potential hazards, recommended personal protective equipment (PPE), emergency procedures, and proper handling and storage protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

2-Ethyl-6-methylphenyl isocyanate is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin and serious eye irritation.[1][2] A primary concern with isocyanates is their potential to cause allergic reactions. This compound may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[1] It is also suspected of causing respiratory irritation.[1][3]

GHS Hazard Statements:

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

-

H335: May cause respiratory irritation

Toxicological Data

| Chemical | CAS Number | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) |

| Methyl isocyanate | 624-83-9 | 51.5 mg/kg | 6.1 ppm (6 hours) |

| Toluene-2,4-diisocyanate | 584-84-9 | 5,800 mg/kg | 14 ppm (4 hours) |

| Methylene diphenyl diisocyanate (MDI) | 101-68-8 | > 2,000 mg/kg | 0.369 mg/L (4 hours) |

Exposure Controls and Personal Protection

To minimize exposure and ensure safety, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.[4]

Engineering Controls

-

Ventilation: All work with 2-Ethyl-6-methylphenyl isocyanate should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Ethyl-6-methylphenyl isocyanate:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[5][6] | Protects against splashes and vapors that can cause severe eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene).[5][6] A lab coat or chemical-resistant apron should also be worn. | Prevents skin contact, which can cause irritation and allergic reactions. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if ventilation is inadequate.[5] | Protects against inhalation of harmful vapors, which can lead to respiratory irritation and sensitization. |

Handling and Storage

Safe Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling.[7]

Storage Requirements:

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep containers tightly closed when not in use.[8]

-

Store away from incompatible materials such as water, amines, alcohols, and strong bases.

-

Protect from moisture, as isocyanates react with water to form carbon dioxide gas, which can lead to a dangerous buildup of pressure in a sealed container.[1]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Spill Response Protocol

In the event of a spill, follow the protocol outlined below.

Caption: Workflow for the safe response to a spill of 2-Ethyl-6-methylphenyl isocyanate.

Experimental Protocols

Protocol for Handling and Dispensing

-

Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available and inspected for integrity.

-

Donning PPE: Put on a lab coat, chemical-resistant gloves, and safety goggles. If not working in a fume hood, a respirator is required.

-

Dispensing: Place the container of 2-Ethyl-6-methylphenyl isocyanate in the chemical fume hood. Use a clean, dry syringe or pipette to carefully transfer the required amount. Avoid splashing.

-

Sealing: Tightly seal the container immediately after use.

-

Cleaning: Clean any contaminated surfaces with a suitable decontaminating solution (see spill response).

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Protocol for Spill Neutralization

Materials:

-

Inert absorbent material (vermiculite, sand, or commercial sorbent)

-

Neutralizing solution:

-

Formulation A: 5-10% sodium carbonate and 0.2-2% liquid surfactant in water.[8]

-

Formulation B: 3-8% concentrated ammonia and 0.2-2% liquid surfactant in water (use with caution due to ammonia vapors).[8]

-

Formulation C: 50% ethanol or isopropanol, 5% concentrated ammonia, and 45% water (flammable).[8]

-

-

Labeled, sealable hazardous waste container

Procedure:

-

Following the initial spill response steps (evacuation, PPE, ventilation, and containment), liberally apply the chosen neutralizing solution to the absorbed material.

-

Allow the mixture to react for at least one hour. Be aware that the reaction may generate gas (CO2), so do not seal the container immediately if gas evolution is vigorous.

-

Once the reaction has subsided, carefully transfer the neutralized material into the designated hazardous waste container.

-

Wipe the spill area with a cloth soaked in the neutralizing solution, followed by a clean, wet cloth.

-

Dispose of all contaminated materials as hazardous waste.

Toxicological Mechanism of Action: Isocyanate-Induced Respiratory Sensitization

The primary toxicological concern with isocyanates is their ability to act as sensitizers, leading to occupational asthma. The exact mechanism is complex and not fully elucidated for every isocyanate, but a general pathway is understood.

Caption: A simplified signaling pathway for isocyanate-induced respiratory sensitization.

This guide is intended to provide essential health and safety information for handling 2-Ethyl-6-methylphenyl isocyanate. It is not exhaustive, and all users should consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

- 1. cdc.gov [cdc.gov]

- 2. Methyl isocyanate - IDLH | NIOSH | CDC [cdc.gov]

- 3. cdph.ca.gov [cdph.ca.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. danabiosci.com [danabiosci.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 75746-71-3 Name: 2-Ethyl-6-methylphenyl isocyanate [xixisys.com]

- 7. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]

- 8. 75746-71-3|2-Ethyl-6-methylphenylisocyanate|BLD Pharm [bldpharm.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Hydrolysis of 2-Ethyl-6-methylphenyl Isocyanate: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethyl-6-methylphenyl isocyanate is an aromatic isocyanate characterized by the presence of bulky alkyl substituents ortho to the isocyanate functional group. This steric hindrance is expected to significantly influence the reactivity of the isocyanate, particularly its susceptibility to nucleophilic attack by water. Understanding the mechanism and kinetics of its hydrolysis is crucial for controlling its reactivity, predicting its environmental fate, and designing novel applications.

The hydrolysis of isocyanates is known to proceed through a multi-step mechanism involving the formation of an unstable carbamic acid intermediate, which subsequently decomposes to yield a primary amine and carbon dioxide.[1][2] The overall reaction is depicted in Figure 1.

Figure 1: Overall Hydrolysis of 2-Ethyl-6-methylphenyl Isocyanate

Caption: Overall reaction of 2-Ethyl-6-methylphenyl isocyanate with water.

This guide will delve into the intricacies of this process, providing a robust resource for researchers in the field.

The Hydrolysis Mechanism

The hydrolysis of 2-Ethyl-6-methylphenyl isocyanate is a two-step process:

Step 1: Nucleophilic Attack and Formation of the Carbamic Acid Intermediate

The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. Due to the significant steric hindrance from the ortho-ethyl and -methyl groups, this attack is likely to be the rate-determining step. The uncatalyzed reaction in neutral water can be slow and may involve a second water molecule acting as a general base to accept a proton from the attacking water molecule, thereby increasing its nucleophilicity.[3][4] This leads to the formation of a transient 2-ethyl-6-methylphenylcarbamic acid intermediate.

Step 2: Decomposition of the Carbamic Acid

The formed carbamic acid is inherently unstable and rapidly decomposes to yield 2-ethyl-6-methylaniline and carbon dioxide.[1][2] This decomposition is often considered to be instantaneous under most conditions.

Caption: Proposed hydrolysis pathway for 2-Ethyl-6-methylphenyl isocyanate.

Quantitative Data

As of the writing of this guide, specific kinetic data for the hydrolysis of 2-Ethyl-6-methylphenyl isocyanate is not available in the peer-reviewed literature. However, to provide a basis for comparison, the following table summarizes representative hydrolysis data for other aromatic isocyanates. It is important to note that the steric hindrance in 2-Ethyl-6-methylphenyl isocyanate would likely lead to a slower hydrolysis rate compared to less hindered analogs like phenyl isocyanate.

Table 1: Representative Hydrolysis Data for Aromatic Isocyanates

| Isocyanate | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Phenyl Isocyanate | Dioxane/water (90/10 v/v), 25°C | 1.8 x 10⁻³ L mol⁻¹ s⁻¹ | - | [3] |

| p-Tolyl Isocyanate | N,N-dimethylformamide, 20°C | 4.2 x 10⁻⁴ L mol⁻¹ s⁻¹ (k₁) | 42.39 kJ/mol | [5] |

| Methylene Diphenyl Diisocyanate (MDI) | Aqueous conditions, pH 7.4 | 5.78 x 10⁴ M⁻¹ min⁻¹ (for bis-thiocarbamate hydrolysis) | 44.5 kJ/mol | [6] |

| Toluene Diisocyanate (TDI) | Aqueous conditions, pH 7.4 | 2.49 x 10⁴ M⁻¹ min⁻¹ (for bis-thiocarbamate hydrolysis) | 46.1 kJ/mol | [6] |

Note: The data for MDI and TDI refer to the hydrolysis of their bis-thiocarbamate adducts, which provides an indication of their relative reactivity in aqueous environments.

Experimental Protocols

To study the hydrolysis of 2-Ethyl-6-methylphenyl isocyanate, a combination of spectroscopic and chromatographic techniques can be employed.

Monitoring the Reaction Kinetics using FTIR Spectroscopy

Objective: To determine the rate of disappearance of the isocyanate group.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

-

Sample Preparation: Prepare a solution of 2-Ethyl-6-methylphenyl isocyanate in a suitable organic solvent (e.g., acetonitrile, dioxane) that is miscible with water and does not have strong absorbance in the 2250-2285 cm⁻¹ region.

-

Data Acquisition:

-

Record a background spectrum of the solvent.

-

Introduce a known concentration of the isocyanate solution into a reaction vessel maintained at a constant temperature.

-

Initiate the hydrolysis by adding a known amount of deionized water with vigorous stirring.

-

Immediately begin acquiring FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the characteristic isocyanate peak (–N=C=O) around 2250-2285 cm⁻¹.

-

Plot the concentration of the isocyanate (proportional to the peak area) versus time to determine the reaction order and rate constant.

-

Caption: Experimental workflow for FTIR monitoring of isocyanate hydrolysis.

Identification of Intermediates and Products using NMR Spectroscopy and LC-MS

Objective: To identify the carbamic acid intermediate and quantify the final amine product.

Methodology:

-

NMR Spectroscopy for Intermediate Detection:

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer.

-

Sample Preparation: Dissolve 2-Ethyl-6-methylphenyl isocyanate in a deuterated aprotic solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube at low temperature.

-

Reaction Initiation: Introduce a stoichiometric amount of D₂O to initiate hydrolysis.

-

Data Acquisition: Immediately acquire ¹H and ¹³C NMR spectra. Look for the characteristic signals of the carbamic acid: a broad signal for the acidic proton in the ¹H spectrum (δ > 10 ppm) and a carbonyl carbon signal in the ¹³C spectrum (δ ≈ 160-165 ppm).[7][8]

-

-

LC-MS for Product Quantification:

-

Instrumentation: A Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).

-

Sample Preparation: At various time points during the hydrolysis reaction, quench an aliquot of the reaction mixture (e.g., by acidification or derivatization).

-

Analysis: Separate the components of the quenched mixture by LC and identify and quantify the 2-ethyl-6-methylaniline product by MS, using a calibrated standard curve.

-

Conclusion

The hydrolysis of 2-Ethyl-6-methylphenyl isocyanate is a fundamental reaction governed by the principles of nucleophilic addition and subsequent decomposition. The significant steric hindrance imparted by the ortho-alkyl groups is anticipated to play a dominant role in the reaction kinetics, likely resulting in a slower hydrolysis rate compared to unhindered aromatic isocyanates. While specific quantitative data for this compound remains to be elucidated, this guide provides a comprehensive framework for its mechanistic understanding and outlines robust experimental protocols for its investigation. The methodologies and comparative data presented herein will serve as a valuable resource for researchers and professionals engaged in the study and application of isocyanates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Potential Hazards of 2-Ethyl-6-methylphenyl Isocyanate Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the functional group -N=C=O. Their reactivity makes them essential building blocks for a wide range of polyurethane polymers used in foams, elastomers, coatings, and adhesives. However, this reactivity is also the basis for their toxicity. Exposure to isocyanates can lead to a range of adverse health effects, with the respiratory system and skin being the primary targets. 2-Ethyl-6-methylphenyl isocyanate, as a member of the aromatic isocyanate family, is expected to share these hazardous properties. This document serves as a technical resource for professionals working with this compound, providing a detailed understanding of its potential hazards and the methodologies to assess them.

Hazard Identification and Classification

Based on available safety data sheets (SDS), 2-Ethyl-6-methylphenyl isocyanate is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating these hazards.

Table 1: GHS Hazard Classification for 2-Ethyl-6-methylphenyl Isocyanate

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Note: Data on specific quantitative toxicity values such as LD50 and LC50 for 2-Ethyl-6-methylphenyl isocyanate are not currently available in publicly accessible literature.

Mechanism of Toxicity

The toxicity of isocyanates is intrinsically linked to the high reactivity of the isocyanate group. This group readily reacts with nucleophilic functional groups found in biological macromolecules, such as the amino (-NH2), hydroxyl (-OH), and sulfhydryl (-SH) groups of proteins.

This reaction leads to the formation of protein adducts, which can trigger a cascade of adverse biological responses. The formation of these adducts on skin proteins is a key initiating event in dermal sensitization. Similarly, adduction of proteins in the respiratory tract can lead to irritation and respiratory sensitization, a primary cause of occupational asthma.[1]

The binding of isocyanates to endogenous molecules like glutathione (GSH), a critical antioxidant, can deplete cellular defense mechanisms and lead to oxidative stress.[2] This can result in cellular damage, inflammation, and apoptosis of affected cells, such as bronchial epithelial cells.[2] In the context of sensitization, isocyanate-protein complexes can act as neo-antigens, recognized by the immune system as foreign. This can trigger an immunological cascade involving the activation of CD4+ T-cells and the production of IgE antibodies, leading to a hypersensitivity reaction upon subsequent exposure.[2]

Key Experimental Protocols for Hazard Assessment